![molecular formula C10H16ClNO B2999687 4-Amino-2-(tert-butyl)phenol hydrochloride CAS No. 116943-81-8](/img/structure/B2999687.png)
4-Amino-2-(tert-butyl)phenol hydrochloride
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Overview
Description
4-Amino-2-(tert-butyl)phenol hydrochloride, also known as 2-Amino-4-tert-butylphenol, is an organic compound with the linear formula (CH3)3CC6H3(NH2)OH . It is a white to grayish crystalline powder and is soluble in ethanol, ether, and chloroform . It is used as a reactant to prepare various compounds such as 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Synthesis Analysis
The synthesis of 4-Amino-2-(tert-butyl)phenol hydrochloride involves the reduction of the corresponding nitriles with lithium aluminum hydride . The initial nitriles are produced using specific optimum methods of synthesis .Molecular Structure Analysis
The molecular structure of 4-Amino-2-(tert-butyl)phenol hydrochloride was characterized as C10H15NO . Further structural analysis can be performed using 1H NMR analysis .Chemical Reactions Analysis
4-Amino-2-(tert-butyl)phenol hydrochloride can be used as a reactant to prepare various compounds. For instance, it can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .Physical And Chemical Properties Analysis
4-Amino-2-(tert-butyl)phenol hydrochloride is a white to grayish crystalline powder . It has a melting point of 160-163 °C (lit.) . It is soluble in ethanol, ether, and chloroform, but it is difficult to dissolve in benzene and almost insoluble in cold water .Scientific Research Applications
Synthesis of Biologically Important Derivatives
4-Amino-2-(tert-butyl)phenol hydrochloride can be used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates . These intermediates are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Organocatalysts for Asymmetric Aldol Reaction
Prolinamide phenols, derived from 4-Amino-2-(tert-butyl)phenol hydrochloride, can act as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions of aldehydes and ketones in water .
Preparation of Poly(2-amino-4-tert-butylphenol)
4-Amino-2-(tert-butyl)phenol hydrochloride can be used in the preparation of Poly(2-amino-4-tert-butylphenol) via electrochemical or chemical oxidative polymerization reaction .
Synthesis of Uranylsalophene Derivatives
N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate prepared from 4-Amino-2-(tert-butyl)phenol hydrochloride, can be used to prepare uranylsalophene derivatives. These derivatives can be used as selective receptors in anion-sensitive membrane sensors .
Kinetic Study of Hydroxylation
4-tert-Butylphenol, which can be derived from 4-Amino-2-(tert-butyl)phenol hydrochloride, is a suitable reagent used in the kinetic study of hydroxylation of 4-tert-butylphenol by mushroom tyrosinase .
Synthesis of Calixarene
4-tert-Butylphenol can also be used in the synthesis of calixarene .
Safety and Hazards
4-Amino-2-(tert-butyl)phenol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Mechanism of Action
Target of Action
It’s known that this compound is used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Mode of Action
It is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .
Result of Action
As an intermediate in chemical synthesis, its primary role may be in the formation of other biologically active compounds .
properties
IUPAC Name |
4-amino-2-tert-butylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6,12H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYIJLJUBOOHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(tert-butyl)phenol hydrochloride | |
CAS RN |
116943-81-8 |
Source
|
Record name | 4-amino-2-(tert-butyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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